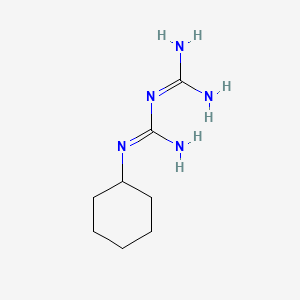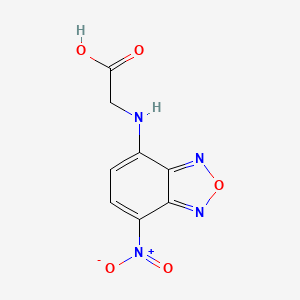
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine
Übersicht
Beschreibung
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine is a compound that can be associated with the field of organic chemistry, particularly in the context of amino acid derivatives and heterocyclic compounds. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, and chemical properties of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves the use of Ni(II) complexes with glycine derivatives. For instance, a Ni(II) complex of the Schiff base of glycine with o-[N-α-picolylamino]benzophenone is used in Michael addition reactions to afford diastereomerically pure 3-substituted pyroglutamic acids . This suggests that similar methodologies could potentially be applied to the synthesis of this compound, utilizing the reactivity of glycine derivatives in complexation and subsequent transformation reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be elucidated using spectroscopic techniques. For example, nitro-substituted N-(benzoylcarbamothioyl)-amino acids were characterized by HNMR, CNMR, FTIR, and MS, and one of the compounds was further analyzed by single crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the behavior of such compounds.
Chemical Reactions Analysis
The base-induced cyclizations of N-(o-nitrophenyl)glycine derivatives lead to various heterocyclic compounds, indicating that the nitro group and the glycine moiety can participate in complex reaction pathways . Similarly, the nitrosation of N-acylglycines results in the formation of 5-substituted-1,2,4-oxadiazole-3-carboxylates, demonstrating the versatility of glycine derivatives in synthesizing heterocyclic structures . These reactions highlight the potential reactivity of this compound in forming diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to this compound can be inferred from their structural analogs. For instance, the crystal structure of N-(3-nitro-benzoylcarbamothioyl)-glycine provides insights into the solid-state properties, such as lattice parameters and molecular packing . Additionally, the antibacterial activity of these compounds suggests potential biological relevance, which could also be a consideration for this compound .
Wissenschaftliche Forschungsanwendungen
1. Fluorogenic Labeling in Neurotransmitter Analysis
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine (NBD) derivatives, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), have been characterized as fluorogenic labeling reagents. They are notably used in microdialysis-capillary electrophoresis assays for amino acid neurotransmitters. This application allows for efficient excitation using common lasers and enables the detection of neurotransmitters like glutamate, GABA, and glycine with improved limits of detection (Klinker & Bowser, 2007).
2. Fluorescence Assay for Membrane Asymmetry
NBD derivatives are used in studying lipid transport and membrane structure. Researchers developed a method to modify NBD-labeled lipids in biological membranes, aiding in the analysis of membrane asymmetry. This application is significant in biochemical investigations, including phospholipid translocase activity measurement (McIntyre & Sleight, 1991).
3. Synthesis of Fluorescent Neutral Lipid Analogs
The synthesis and characterization of neutral lipid analogs containing NBD are reported, demonstrating their utility in mimicking native lipids. These analogs have been used in studying lipid-related biological functions, employing techniques like thin layer chromatography and mass spectrometry for identification (McIntyre, Watson, & Sleight, 1993).
4. Control of Redox Reactions on Lipid Bilayer Surfaces
NBD groups, as fluorescent probes, help study the redox reactions on lipid bilayer surfaces. This research provides insights into how membrane dipole potential influences these reactions, which is crucial for interpreting data acquired using NBD-labeled lipids (Alakoskela & Kinnunen, 2001).
5. Enantiomeric Separation of Amino Acids
NBD derivatives are used in the enantiomeric separation of amino acids. This is significant in chiral analysis, where the derivatives facilitate the identification and quantification of D- and L-amino acids in biological samples (Fukushima et al., 1995).
6. Anticancer Activity of NBD Derivatives
Some NBD derivatives exhibit anticancer properties by inhibiting glutathione S-transferases. These derivatives, like NBDHEX, have been observed to trigger apoptosis in tumor cell lines at low concentrations, highlighting their potential in cancer therapy (Sha et al., 2018).
7. Use in Rapid and Visual Detection of Hg2+
NBD derivatives have been employed as probes for the rapid and visual detection of Hg2+. This application is valuable in environmental monitoring and analysis of heavy metal contamination (Wang et al., 2013).
Wirkmechanismus
Target of Action
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine, also known as 2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)acetic acid, is a fluorescent analog of palmitoyl-CoA . It is used to fluorescently label palmitoylation sites on proteins . It is also known to inhibit glutathione S-transferases (GSTs), a family of enzymes involved in xenobiotic detoxification .
Mode of Action
This compound interacts with its targets by inhibiting the catalytic activity of GSTs . It also disrupts the interaction between the GSTP1-1 and key signaling effectors . As a fluorescent analog, it can be used to study the membrane translocation of lipids and to track palmitoyl-CoA uptake .
Biochemical Pathways
The compound affects the biochemical pathways involving GSTs and palmitoyl-CoA. GSTs play a crucial role in detoxification by catalyzing the conjugation of glutathione (GSH) with carcinogens, drugs, toxins, and products of oxidative stress . On the other hand, palmitoyl-CoA is involved in lipid metabolism, and its uptake can be tracked using this compound .
Pharmacokinetics
It is known that the compound is a fluorescent analog, which suggests that it can be tracked in biological systems .
Result of Action
The compound’s action results in the inhibition of GSTs, disrupting the detoxification process . It also allows for the fluorescent labeling of palmitoylation sites on proteins, providing a means to study lipid metabolism .
Action Environment
The action of this compound can be influenced by the environment. For instance, the compound’s fluorescence is weak in water but increases in aprotic solvents and other nonpolar environments . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O5/c13-6(14)3-9-4-1-2-5(12(15)16)8-7(4)10-17-11-8/h1-2,9H,3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSBITYSGCGTCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548272 | |
| Record name | N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18333-80-7 | |
| Record name | N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



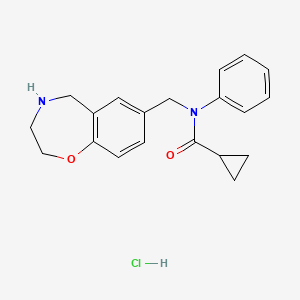
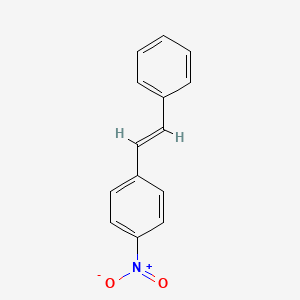
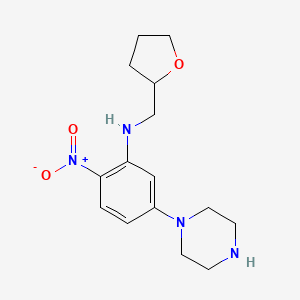
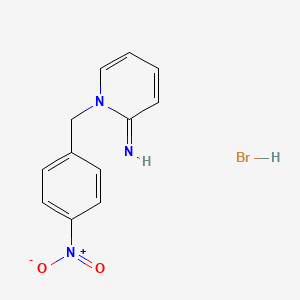
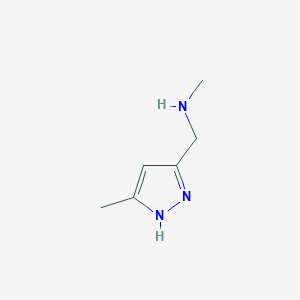
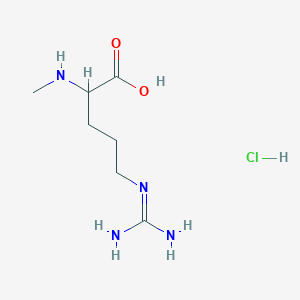
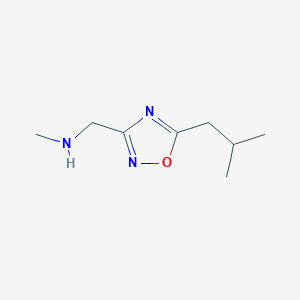


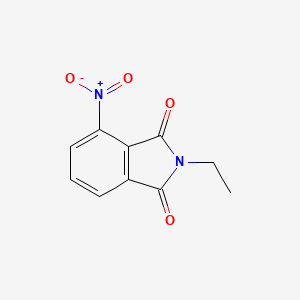
![N-{2-[(dimethylamino)methyl]benzyl}cyclopropanamine dihydrochloride](/img/structure/B3023334.png)


